1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide
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Overview
Description
1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide involves multiple steps, starting with the preparation of the thiazolo[4,5-d]pyrimidine core. This can be achieved through the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as thiazole-based antibiotics and antifungal agents.
Pyrimidine Derivatives: Compounds like pyrimidine-based anticancer drugs and antiviral agents.
Piperidine Derivatives: Compounds used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-(6-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H22F2N6O3S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H22F2N6O3S/c1-2-24-19(31)12-4-3-7-28(9-12)21-27-18-17(33-21)20(32)29(11-25-18)10-16(30)26-15-6-5-13(22)8-14(15)23/h5-6,8,11-12H,2-4,7,9-10H2,1H3,(H,24,31)(H,26,30) |
InChI Key |
YFHXZAAOENTJHB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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